![molecular formula C20H14N2O4 B6577430 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 374701-76-5](/img/structure/B6577430.png)

2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Overview

Description

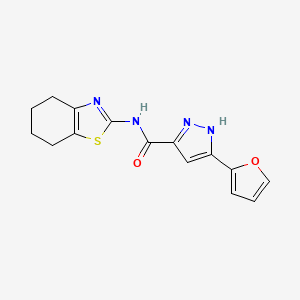

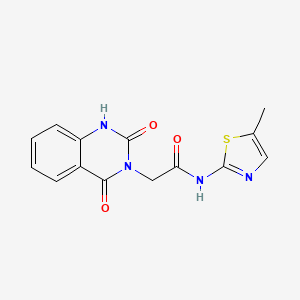

This compound is a member of the class of chromenes that is 4H-chromene substituted by amino, cyano, 2-methoxyphenyl, and dimethylamino groups at positions 2, 3, 4 and 7, respectively . It exhibits anti-angiogenic activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The crystal structure of a similar compound, 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been reported . The asymmetric unit of the title crystal structure is shown in the figure . The pendant 4-methoxyphenyl ring makes a dihedral angle of 86.08 (6)° with the central six-membered ring of the 4H-benzo [g]chromene ring system .Chemical Reactions Analysis

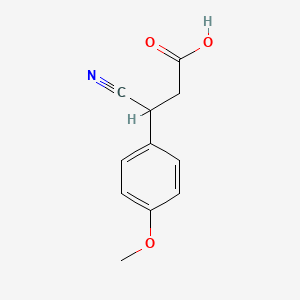

The chemical reactions of similar compounds have been studied. For instance, the IR spectrum of a similar compound shows peaks at 3410, 3333, 3219 (NH2), 2193 (CN), 1653 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the 1H-NMR (400 MHz, DMSO-d6) of a similar compound shows peaks at 3.61 (s, 3H), 3.71 (s, 6H), 4.57 (s, 1H), 6.38 (sd, J = 2.4, Hz, 1H), 6.46 (s, 2H), 6.49 (dd, J = 8.4, 2.0 Hz, 1H), 6.84 (s, 2H), 6.88 (d, J = 8.4 Hz, 1H), 9.67 (s, 1H) .Scientific Research Applications

Synthesis of Chromenes

This compound is used in the synthesis of various chromene skeletons via reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine or 2-naphthole at 70 °C under solvent-free conditions . The preparation of magnetic catalysts of titanium tetrachloride stabilized on nano-cellulose named cellulose/Ti (IV) /Fe 3 O 4 was investigated .

Multi-component Reactions (MCRs)

The compound is used in multi-component reactions (MCRs) which are important and useful tools for producing complex molecules from simple raw materials . In these reactions, three or more simple raw materials participate in a condensation reaction to form more complex organic molecules through the formation of carbon–carbon or carbon–heteroatom bonds .

Catalysis

The compound plays a role in catalysis. Nano-dimensions have provided ideal conditions for catalyst science. Active levels and excellent selectivity in nano-catalysts have led to increased reaction speed and efficiency .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds. Heterocyclic compounds play an important role in drug synthesis . Among them, the chromenes are very significant .

Biological Activities

Chromenes have been renowned for their incredible biological functions, which assisted their assimilation into various applications such as antimicrobial activities, hypolipidemic, antileishmanial, antiviral, anti-HIV, antianaphylactic activities, insecticidal, targeting of c -Src kinase enzyme, anticancer and cytotoxic activities, cell cycle analysis, apoptotic effects, caspase 3/7, and inhibition of the topoisomerase enzyme .

Green Chemistry

The compound is used in the preparation of four-component ETGs for synthesizing pyridine and chromene derivatives as a reusable catalyst through a multi-component pathway without solvents . The procedure of synthesizing these heterocyclic compounds is free of using toxic solvents and it could be categorized as a green method .

Synthesis of Pyridine and Chromene Derivatives

A novel copolymeric deep eutectic solvent (DES) was successfully synthesized, comprising choline chloride (HBA) as the hydrogen bond acceptor, acetamide (HBD) as the hydrogen bond donor, tetraethyl orthosilicate (TEOS), and formic acid . In this study, we present the preparation of four-component ETGs for synthesizing pyridine and chromene derivatives as a reusable catalyst through a multi-component pathway without solvents .

Antimicrobial, Antioxidative, Antibiotic, and Anticancer Reagents

It was demonstrated that the complexes play an important role as antimicrobial, antioxidative, antibiotic, and anticancer reagents .

Future Directions

properties

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c1-24-14-8-4-2-6-11(14)16-13(10-21)19(22)26-18-12-7-3-5-9-15(12)25-20(23)17(16)18/h2-9,16H,22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLNJXMYQHIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577372.png)

![5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6577374.png)

![N-(2,2,2-trifluoroethyl)-1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6577376.png)

![5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6577386.png)

![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)

![2-(4-methylbenzoyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B6577393.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)

![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)

![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)

![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)

![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)